![molecular formula C6H6ClN3O2 B6416434 6-Chloro-2-hydrazino-nicotinic acid, % CAS No. 1208352-70-8](/img/structure/B6416434.png)
6-Chloro-2-hydrazino-nicotinic acid, %
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Overview
Description
6-Chloro-2-hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It is a compound that includes a hydrazine functional group attached to the 2-position of the nicotinic acid molecule . The presence of the chlorine atom at the 6-position differentiates it from its parent compound, 6-hydrazinonicotinic acid .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-hydrazino-nicotinic acid can be inferred from its parent compounds. The molecular formula of 6-hydrazinonicotinic acid is C6H7N3O2 , and that of 6-chloronicotinic acid is C6H4ClNO2 . Therefore, the molecular formula of 6-Chloro-2-hydrazino-nicotinic acid would likely be C6H6ClN3O2, assuming the chlorine atom replaces a hydrogen atom.Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, interacts with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to nicotinic acid, which achieves its psychopharmacological effects by interacting with nachrs . These receptors have numerous subtypes that differ in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .
Biochemical Pathways
It’s known that the interaction of nicotinic acid with nachrs can influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to the development or maintenance of dependence .
Result of Action
It’s plausible that the compound may have effects similar to those of nicotinic acid, which can influence neuronal excitability and cell signaling mechanisms .
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Chloro-2-hydrazino-nicotinic acid, % in laboratory experiments is its low toxicity. It is also relatively easy to synthesize and purify, and it is relatively stable in aqueous solutions. However, 6-Chloro-2-hydrazino-nicotinic acid, % is not very soluble in organic solvents, and it is also relatively expensive.
Future Directions
There are a number of potential future directions for 6-Chloro-2-hydrazino-nicotinic acid, % research. One possible direction is to further study the biochemical and physiological effects of 6-Chloro-2-hydrazino-nicotinic acid, %. Another potential direction is to develop new synthetic methods for 6-Chloro-2-hydrazino-nicotinic acid, %, as well as new methods for its purification and characterization. Additionally, further research could be done to explore the potential therapeutic applications of 6-Chloro-2-hydrazino-nicotinic acid, %, such as its use as an anti-inflammatory or anti-tumor agent. Finally, further research could be done to explore the potential use of 6-Chloro-2-hydrazino-nicotinic acid, % as a diagnostic tool in medical research.
Synthesis Methods
The synthesis of 6-Chloro-2-hydrazino-nicotinic acid, % is a relatively simple process. It can be synthesized from the reaction of 6-chloro-2-hydrazine with nicotinic acid in an aqueous solution. The reaction is carried out in an acidic medium, with the pH of the reaction mixture being adjusted to between 4 and 5. The reaction is typically complete in a few hours, and the product is purified by filtration or crystallization.
Scientific Research Applications
6-Chloro-2-hydrazino-nicotinic acid, % is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules. In addition, 6-Chloro-2-hydrazino-nicotinic acid, % has been used in the development of new drugs and in the study of drug metabolism.
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-hydrazinylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-2-1-3(6(11)12)5(9-4)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPURLAIZVGMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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